molecular formula C17H15ClN2O4S B10965681 Ethyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10965681
M. Wt: 378.8 g/mol
InChI Key: ZDGBHYUCVBZGRY-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzamido substituent with chloro and methoxy groups at the 5- and 2-positions, respectively. The thiophene core is substituted with a cyano group at position 4, a methyl group at position 3, and an ethyl carboxylate ester at position 2.

The synthesis of such compounds typically involves coupling acyl chloride intermediates with aminothiophene precursors under Schotten-Baumann conditions, as demonstrated in analogous syntheses of N-(thiophen-2-yl)nicotinamide derivatives . The compound’s structural complexity necessitates crystallographic validation, often employing SHELX programs for refinement .

Properties

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H15ClN2O4S/c1-4-24-17(22)14-9(2)12(8-19)16(25-14)20-15(21)11-7-10(18)5-6-13(11)23-3/h5-7H,4H2,1-3H3,(H,20,21)

InChI Key

ZDGBHYUCVBZGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Chlorinated Methoxybenzoyl Moiety: This step involves the acylation of the thiophene ring with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction duration.

Reagent Conditions Product Key Observations
Hydrogen peroxide (H₂O₂)Acetic acid, 50–60°C, 4–6 hrsThiophene sulfoxide derivativeSelective oxidation at sulfur atom
mCPBADichloromethane, RT, 2 hrsThiophene sulfone derivativeComplete conversion to sulfone

The methoxy and chloro groups on the benzamido moiety remain unaffected under these conditions, preserving the aromatic system’s integrity.

Hydrolysis Reactions

The ethyl ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Ester Hydrolysis

Reagent Conditions Product
NaOH (2M)Ethanol/H₂O, reflux5-(5-Chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylic acid
HCl (6M)Dioxane, 80°C, 12 hrsSame as above (acid-catalyzed pathway)

The cyano group remains stable under these conditions, while the ester is quantitatively hydrolyzed to the carboxylic acid.

Amide Hydrolysis

Reagent Conditions Product
H₂SO₄ (conc.)100°C, 24 hrs5-Amino-4-cyano-3-methylthiophene-2-carboxylic acid + 5-chloro-2-methoxybenzoic acid
LiAlH₄THF, reflux, 8 hrsReduced amine derivative (via nitrile reduction)

Amide hydrolysis requires harsh conditions due to the resonance stabilization of the amide bond .

Substitution Reactions

The chloro substituent on the benzamido group participates in nucleophilic aromatic substitution (NAS) when activated by the electron-donating methoxy group:

Nucleophile Conditions Product
NH₃ (g)CuCl₂, DMF, 120°C, 24 hrs5-(5-Amino-2-methoxybenzamido) derivative
KSCNDMSO, 100°C, 12 hrsThiocyanate-substituted benzamido derivative

The reaction proceeds via a Meisenheimer complex intermediate, with the methoxy group directing nucleophilic attack to the para position relative to the chloro substituent .

Cyclization Reactions

The cyano and amide groups facilitate intramolecular cyclization under basic conditions:

Reagent Conditions Product
DBUToluene, 110°C, 6 hrsThiophene-fused imidazole derivative
K₂CO₃DMF, 80°C, 8 hrsThiazole derivative (via nitrile-thiol coupling)

Cyclization reactions exploit the electrophilic nitrile carbon and the nucleophilic amide nitrogen, leading to five- or six-membered heterocycles.

Functionalization of the Cyano Group

The cyano group undergoes nucleophilic addition or reduction:

Reagent Conditions Product
H₂O (acidic)H₂SO₄, 100°C, 4 hrsCarboxamide derivative
H₂ (1 atm)Raney Ni, ethanol, RTPrimary amine derivative

Reduction of the nitrile to an amine enhances solubility and enables further derivatization.

Ester Transposition

The ethyl ester group can undergo transesterification:

Reagent Conditions Product
MeOH, H₂SO₄Reflux, 6 hrsMethyl ester derivative
Benzyl alcoholTi(OiPr)₄, 80°C, 12 hrsBenzyl ester derivative

This reaction retains the thiophene backbone while modifying the ester’s steric and electronic properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 345.80 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities.

Pharmacological Applications

  • Antimicrobial Activity
    • Case Study : A study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated significant activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, suggesting potential for developing new antimicrobial agents based on this scaffold.
  • Anticancer Properties
    • Case Study : Research focused on the anticancer properties of related compounds demonstrated that certain derivatives exhibited IC50 values below 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects
    • Case Study : In silico studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies indicated strong binding affinity, supporting further exploration as a potential anti-inflammatory agent.

Data Summary Table

ApplicationActivity TypeMIC/IC50 ValuesReference
AntimicrobialVarious pathogens10 - 50 µg/mLCase Study 1
AnticancerMCF-7, HeLa cells< 20 µMCase Study 2
Anti-inflammatory5-lipoxygenase inhibitorHigh binding affinityIn silico study

Conclusion and Future Directions

This compound shows promise as a versatile compound with applications in antimicrobial, anticancer, and anti-inflammatory research. Further studies are warranted to explore its full potential, including clinical trials to validate its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related thiophene-2-carboxylate esters have been synthesized and characterized. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Decomposition Temp. (°C) Key Functional Groups
Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate Nicotinamide (Cl, CN, CH₃) C₁₇H₁₂ClN₄O₃S 387.03 >175 Cyano, ester, chloro, amide
Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate Nicotinamide (Br, Cl, CH₃) C₁₆H₁₃BrClN₃O₃S 443.71 >196 Bromo, chloro, cyano, amide
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate Chloroacetyl amino C₁₁H₁₁ClN₂O₃S 286.74 N/A Chloroacetyl, cyano, ester
Target Compound 5-Chloro-2-methoxybenzamido C₁₈H₁₆ClN₃O₅S 421.85 N/A Methoxy, chloro, cyano, amide

Key Observations :

  • Substituent Influence on Stability: Bromo and chloro substituents (e.g., in compounds 4b and 4c ) increase decomposition temperatures compared to cyano-nicotinamide derivatives, likely due to enhanced halogen-mediated intermolecular interactions.
  • Synthetic Flexibility : The chloroacetyl variant lacks aromaticity in the amide moiety, simplifying synthesis but reducing π-π stacking interactions critical for crystallinity .
Pharmacological and Physicochemical Properties
  • Fungicidal Activity : Nicotinamide derivatives (e.g., 4a–4d ) exhibit moderate fungicidal activity against Botrytis cinerea, with EC₅₀ values ranging from 12–25 μg/mL. The target compound’s benzamido group may alter target specificity compared to nicotinamide-based analogues.
  • Solubility : The ethyl carboxylate ester in all compounds confers moderate hydrophilicity, but the methoxy group in the target compound may reduce aqueous solubility compared to halogenated analogues .
  • Crystallinity : Derivatives with planar aromatic amides (e.g., nicotinamide or benzamido) exhibit better crystallinity, facilitating structure determination via SHELXL , whereas chloroacetyl derivatives require alternative refinement strategies.
Stability and Reactivity
  • Hydrolytic Stability: The ethyl ester group is prone to hydrolysis under alkaline conditions, a trait shared across all analogues. However, the electron-withdrawing cyano group at position 4 stabilizes the thiophene ring against nucleophilic attack .
  • Thermal Stability : Halogenated derivatives (e.g., 4b and 4c ) decompose at higher temperatures (>190°C) than the target compound, suggesting that bromo substituents enhance thermal resilience.

Biological Activity

2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one is a derivative of the quinazoline family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one features a quinazoline core substituted with an ethylphenyl group. The synthesis of this compound typically involves cyclization reactions that can be optimized through various methodologies, including one-pot reactions and green chemistry approaches. For instance, recent studies have highlighted the use of environmentally friendly solvents and catalysts to enhance yield and reduce toxic byproducts in the synthesis of quinazoline derivatives .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline-2,4(1H,3H)-dione derivatives found that many compounds displayed moderate activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed inhibition zones comparable to standard antibiotics like ampicillin . The compound 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one is expected to follow similar trends given its structural similarities.

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. A study screening a variety of quinazoline compounds against multiple human cancer cell lines reported broad-spectrum cytotoxicity for several analogs. Compounds with similar structures to 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one demonstrated sub-micromolar potency in inhibiting cancer cell growth . The mechanism often involves targeting tubulin dynamics, which is crucial for cell division.

Cholinesterase Inhibition

Some derivatives of 2,3-dihydroquinazolin-4-one have been identified as cholinesterase inhibitors, which may have implications in treating neurodegenerative diseases such as Alzheimer's . This activity is particularly relevant given the increasing interest in developing therapeutics for cognitive decline.

Anti-leishmanial Activity

Recent studies have also explored the anti-leishmanial activities of quinazoline derivatives. In silico docking studies indicated that certain compounds exhibit promising binding affinities to key proteins involved in Leishmania metabolism. For example, derivatives similar to 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one showed effective inhibition in vitro, suggesting potential as therapeutic agents against leishmaniasis .

Case Studies and Research Findings

Study Findings Reference
Antimicrobial EvaluationModerate activity against Staphylococcus aureus and E. coli with MIC values around 70–80 mg/mL
Anticancer ScreeningBroad-spectrum cytotoxicity against various cancer cell lines; sub-micromolar potency observed
Cholinesterase InhibitionIdentified as a potential cholinesterase inhibitor; implications for Alzheimer's treatment
Anti-leishmanial ActivityPromising in silico binding to Leishmania proteins; IC50 values indicating strong activity

Q & A

Q. What are the established synthetic pathways for Ethyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Coupling 5-chloro-2-methoxybenzoic acid derivatives with ethyl cyanoacetate intermediates using coupling reagents like ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base (yield ~94%) . (ii) Subsequent functionalization via chlorosulphonation or cyanation steps. For example, chlorosulphonic acid can introduce sulphonyl chloride groups (yield ~87%) . (iii) Thiophene ring formation via Gewald reactions, combining ethyl acetoacetate, elemental sulfur, and cyanoacetamide derivatives under reflux in ethanol .
  • Key Considerations : Optimize reaction times (3–5 hours) and solvent systems (e.g., THF/water mixtures) to minimize side products.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, cyano groups). Discrepancies between theoretical and observed spectra may require DFT calculations for validation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding. High-resolution data (>1.0 Å) is essential for accurate refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for cyano and sulphonamide groups .

Advanced Research Questions

Q. How can low yields during the coupling step (e.g., amide bond formation) be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
  • Solvent Screening : Test polar aprotic solvents like DMF or acetonitrile to improve reagent solubility.
  • Temperature Control : Conduct reactions under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C) to suppress hydrolysis .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Methodological Answer :
  • DFT Simulations : Use Gaussian or ORCA software to calculate NMR chemical shifts and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
  • 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .

Q. What strategies mitigate side reactions during chlorosulphonation?

  • Methodological Answer :
  • Stoichiometric Control : Use chlorosulphonic acid in slight excess (1.2–1.5 equiv) to ensure complete conversion while avoiding over-sulphonation .
  • Quenching Protocols : Rapidly neutralize excess reagent with ice-cold sodium bicarbonate to prevent degradation of sensitive functional groups (e.g., cyano) .

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